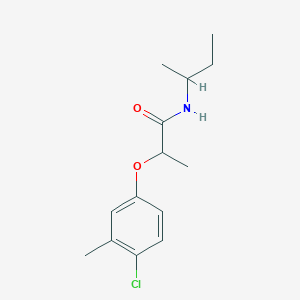![molecular formula C19H20ClNO2 B4279052 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-2-methylindoline](/img/structure/B4279052.png)
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-2-methylindoline
Vue d'ensemble
Description
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-2-methylindoline, also known as CMI, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMI belongs to the class of indoline derivatives and has been shown to possess potent anti-inflammatory and analgesic properties.
Mécanisme D'action
The exact mechanism of action of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-2-methylindoline is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) pathways, which are involved in the production of inflammatory mediators. 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-2-methylindoline has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-2-methylindoline has been shown to possess potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to possess anti-cancer properties and has been studied for its potential use in cancer therapy. 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-2-methylindoline has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the activation of immune cells such as macrophages and T cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-2-methylindoline is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various inflammatory and pain-related disorders. However, one of the limitations of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-2-methylindoline is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-2-methylindoline. One of the areas of interest is the development of more efficient synthesis methods for 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-2-methylindoline. Another area of interest is the investigation of the potential use of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-2-methylindoline in the treatment of various inflammatory and pain-related disorders. Further studies are also needed to fully understand the mechanism of action of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-2-methylindoline and its potential use in cancer therapy. Additionally, the development of more efficient delivery systems for 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-2-methylindoline could help overcome its poor solubility and enhance its therapeutic efficacy.
Conclusion
In conclusion, 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-2-methylindoline is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-2-methylindoline possesses potent anti-inflammatory and analgesic properties and has been studied for its potential use in the treatment of various inflammatory and pain-related disorders. Further studies are needed to fully understand the mechanism of action of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-2-methylindoline and its potential use in cancer therapy.
Applications De Recherche Scientifique
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-2-methylindoline has been extensively studied for its potential therapeutic applications. It has been shown to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory and pain-related disorders. 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-2-methylindoline has also been shown to possess anti-cancer properties and has been studied for its potential use in cancer therapy.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(2-methyl-2,3-dihydroindol-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-12-10-16(8-9-17(12)20)23-14(3)19(22)21-13(2)11-15-6-4-5-7-18(15)21/h4-10,13-14H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGSLXHBQPXTQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C(C)OC3=CC(=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2,2-dibromo-1-methylcyclopropanecarboxamide](/img/structure/B4278974.png)
![1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-4-ethylpiperazine](/img/structure/B4278980.png)
![5-methyl-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4278985.png)
![methyl 4-(2-furyl)-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4278990.png)
![1-(5-bromo-2-furoyl)-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B4279014.png)
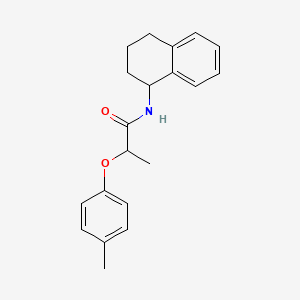
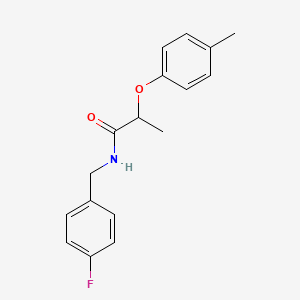
![methyl 5-(aminocarbonyl)-4-methyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4279028.png)
![methyl 5-ethyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4279033.png)
![2-(4-chlorophenoxy)-N-[1-(4-methylphenyl)propyl]acetamide](/img/structure/B4279043.png)
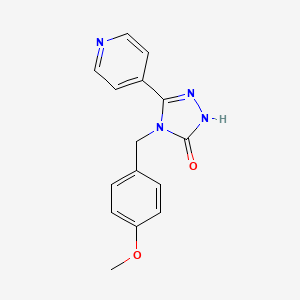
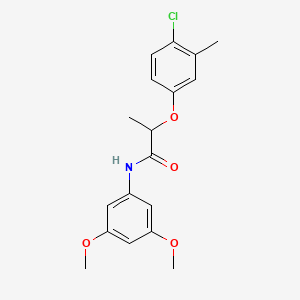
![propyl 4-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B4279050.png)
